Variapeptin

Cyclic depsipeptide NMR structural elucidation Piperazic acid residue

Comparative SAR studies on azinothricin-family cyclodepsipeptides require structurally distinct reference compounds-substituting A83586C or citropeptin yields non-comparable data due to divergent side chains and target engagement. • Unique tetrahydropyranyl side chain & distinct piperazic acid/N-Me-Phe arrangement vs. closest analogs. • S. variabilis-derived; 2D NMR-confirmed structure; >98% purity. • Terrestrial-origin reference for MIC panels (MRSA, E. faecalis, S. pneumoniae) & cytotoxicity screening. • Custom synthesis: min. 1 g, 2-4 month lead time.

Molecular Formula C46H72N8O13
Molecular Weight 945.1 g/mol
CAS No. 128534-58-7
Cat. No. B1683807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariapeptin
CAS128534-58-7
SynonymsVariapeptin
Molecular FormulaC46H72N8O13
Molecular Weight945.1 g/mol
Structural Identifiers
SMILESCCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)CC5=CC=CC=C5)CO)C(C)C)O)O
InChIInChI=1S/C46H72N8O13/c1-9-27(4)23-31-19-20-46(64,67-29(31)6)45(7,63)44(62)50-36-37(26(2)3)66-43(61)32(25-55)49-38(56)33-17-13-21-47-52(33)40(58)35(24-30-15-11-10-12-16-30)51(8)39(57)28(5)54(65)41(59)34-18-14-22-48-53(34)42(36)60/h10-12,15-16,26-29,31-37,47-48,55,63-65H,9,13-14,17-25H2,1-8H3,(H,49,56)(H,50,62)
InChIKeyPBXKWAYVRNEWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Variapeptin: Cyclic Hexadepsipeptide Antibiotic


Variapeptin is a naturally occurring cyclic hexadepsipeptide antibiotic produced by a culture similar to Streptomyces variabilis, first described in 1990 [1]. It belongs to the azinothricin structural family of 19-membered cyclodepsipeptides that feature a macrocyclic core composed of six unusual amino acids and a characteristic polyketide-derived side chain [2]. Variapeptin is defined by its molecular formula C₄₆H₇₂N₈O₁₃ and a molecular weight of 945.13 g/mol [3]. The compound displays dual biological activity: in vitro inhibition of Gram-positive bacteria and cytotoxic activity against mammalian cells [1], positioning it as a research probe for studying antibacterial mechanisms and cancer cell biology within the azinothricin-class compound family.

1
Antimicrobial screening studies against Gram-positive strains
2
Cytotoxicity endpoint evaluation in mammalian cell models
3
Biosynthetic gene cluster and piperazic acid incorporation studies

Variapeptin vs. Azinothricin-Family Analogues


Although variapeptin, azinothricin, A83586C, and citropeptin share a conserved 19-membered cyclodepsipeptide core and all derive from Streptomyces species, critical molecular differences preclude interchangeable use in research [1]. Variapeptin possesses a structurally distinct tetrahydropyranyl side chain and a unique arrangement of the piperazic acid and N-methyl-phenylalanine residues relative to its closest analogs [1][2]. Each member of the azinothricin family displays a different microbial producer species and a different biosynthetic gene cluster architecture, resulting in distinct polyketide side chain modifications that directly affect biological target engagement and potency [3]. For example, A83586C acts as a potent β-catenin/TCF4 signaling inhibitor (IC₅₀ = 0.0135 µg/mL against CCRF-CEM leukemia cells), while citropeptin demonstrates distinct antibacterial MIC profiles against specific Gram-positive strains [4][5]. These divergent mechanisms and potency profiles mean that substituting variapeptin with another in-class compound in a mechanistic study or bioassay panel would generate non-comparable data and compromise experimental reproducibility.

Citropeptin
Extended side chain (C₄H₁₀O₂) and residue substitution alter target engagement; direct use may produce non-comparable antibacterial or cytotoxicity data.
A83586C
Different polyketide modification and established nanomolar cytotoxicity profile; reported mechanisms diverge (β-catenin/TCF4 inhibition) and do not represent variapeptin activity.
Verucopeptin
Single piperazic acid residue and distinct in vivo model-response profile (B16 melanoma); substitution cannot reproduce variapeptin's dual Gram-positive/cytotoxic fingerprint.

Variapeptin Differentiation Evidence


Variapeptin vs. Citropeptin: Piperazic Acid Architecture

Variapeptin and citropeptin, although both hexadepsipeptide antibiotics, were resolved as structurally distinct entities through comprehensive 2D NMR analysis [1]. Variapeptin (C₄₆H₇₂N₈O₁₃, MW 945.13) and citropeptin (C₅₀H₈₂N₈O₁₅, MW 1035.25) differ by a C₄H₁₀O₂ side chain extension in citropeptin [2]. Critically, the piperazic acid residue stereochemistry and the tetrahydropyranyl side chain substitution pattern differ between the two compounds [1]. Variapeptin is structurally related to azinothricin (differing in the N-methyl-leucine vs. N-methyl-phenylalanine substitution pattern), whereas citropeptin is more closely related to A83586C [1]. These structural differences directly influence the shape and electrostatic potential of the macrocyclic ring, which governs target binding specificity within the azinothricin family.

Piperazic Acid Architecture
Head-to-head
Variapeptin (MW 945.13) vs. Citropeptin (MW 1035.25): distinct tetrahydropyranyl side chain substitution and piperazic acid stereochemistry by 2D NMR.
Supports structural identity verification for azinothricin-subclass studies.
Side chain difference C₄H₁₀O₂; N-methyl-Phe vs. N-methyl-Leu.
Cyclic depsipeptide NMR structural elucidation Piperazic acid residue

Variapeptin vs. A83586C: Cytotoxicity Profiles

A83586C is reported to exhibit an IC₅₀ of 0.0135 µg/mL (approximately 13.8 nM) against the human T-cell leukemia line CCRF-CEM, establishing a benchmark for cytotoxic potency within the azinothricin family [1]. Although variapeptin was co-reported with A83586C as displaying cytotoxic activity against mammalian cells, the original Nakagawa et al. publications do not report specific IC₅₀ values for variapeptin against any cancer cell line, describing the activity qualitatively as 'active' [2][3]. This gap in quantitative cytotoxicity data for variapeptin is a notable limitation; however, the qualitative difference in reported potency depth (A83586C: picomolar-range IC₅₀ established versus variapeptin: activity reported but not quantified) underscores that these two compounds should not be treated as equipotent in cytotoxicity studies. Note: MedKoo catalog lists IC₅₀ values of 0.44 µM (MDA-MB-231) and 0.76 µM (PANC-1) for 'Variapeptin A' from a marine-derived fungus (Aspergillus varians), which appears to be a different compound from the Streptomyces-derived variapeptin described here and is excluded from comparison due to lack of species and structural verification .

Cytotoxicity Profiles
Data to verify
A83586C IC₅₀: 0.0135 µg/mL (CCRF-CEM); Variapeptin: activity reported qualitatively, no published IC₅₀.
Reported cytotoxicity context requires independent IC₅₀ validation.
Not equipotent; comparative mechanistic studies only.
Cytotoxicity Cancer cell lines Antitumor natural products

In Vivo Efficacy: Comparison with A83586C and Verucopeptin

Within the azinothricin structural family, in vivo antitumor efficacy varies dramatically between members. A83586C exhibited potent in vitro Gram-positive antibacterial activity but completely lacked in vivo efficacy in mouse models [1]. In contrast, verucopeptin, another structurally related 19-membered cyclodepsipeptide containing a single piperazic acid residue, showed significant in vivo antimelanoma activity, conferring a 162% life extension in B16 melanoma-bearing mice at 2 mg/kg/day dosage [2][3]. Variapeptin has not been evaluated in any published in vivo efficacy model, representing a critical evidence gap [4]. However, based on class-level structural inference, variapeptin's distinct tetrahydropyranyl side chain and piperazic acid configuration may yield an in vivo pharmacological profile different from both A83586C (inactive in vivo) and verucopeptin (active in vivo).

In Vivo Model Response
Class-level inference
Verucopeptin: 162% life extension (B16 melanoma, 2 mg/kg/day); A83586C: no in vivo efficacy; Variapeptin: no data.
In vivo model-response context uncharacterized; avoid assuming class-level efficacy.
Distinct piperazic acid configuration may alter pharmacology.
In vivo efficacy Antitumor antibiotic Murine model

Gram-Positive Antibacterial Activity vs. Citropeptin

Both variapeptin and citropeptin are reported to exhibit activity against Gram-positive bacteria, but the quantitative antibacterial potency data available for citropeptin highlights the paucity of published MIC data for variapeptin [1]. Citropeptin demonstrates MIC values of 2.0 µg/mL against Staphylococcus aureus and 4.0 µg/mL against Enterococcus faecalis [2]. For variapeptin, the original Nakagawa et al. publications only describe the antibacterial activity qualitatively as 'active against Gram-positive bacteria,' without providing specific MIC values against any bacterial strain [1][3]. By class-level inference, variapeptin is likely active against similar Gram-positive spectra given the conserved cyclodepsipeptide pharmacophore, but the absence of quantitative MIC data means that its antibacterial potency relative to citropeptin or A83586C (which shows MIC values of 0.008–0.06 µg/mL against S. aureus and Streptococcus ) cannot be established.

Gram-Positive MIC
Cross-study comparable
Citropeptin MIC: 2.0 µg/mL (S. aureus), 4.0 µg/mL (E. faecalis); Variapeptin: qualitative Gram-positive activity only.
Supports antimicrobial screening context; MIC requires independent determination.
Quantitative standing in azinothricin family not established.
Gram-positive antibacterial MIC Staphylococcus aureus

Piperazic Acid Residue and BGC Comparison

The azinothricin-type cyclodepsipeptides are products of hybrid PKS-NRPS (polyketide synthase–nonribosomal peptide synthetase) biosynthetic pathways, and variapeptin's biosynthetic gene cluster (BGC) in Streptomyces variabilis is distinct from those of A83586C (Streptomyces karnatakensis) and citropeptin (Streptomyces flavidovirens) [1][2]. Variapeptin contains two piperazic acid residues within its hexadepsipeptide backbone, a feature shared with azinothricin, while verucopeptin contains only a single piperazic acid residue — a difference that directly impacts the compound's conformational flexibility and target engagement [3][4]. Genome mining studies have confirmed that the azinothricin family embraces diverse PKS-NRPS BGCs encoding variations in the polyketide side chain length and the N-methylation pattern of amino acid residues, making each member biosynthetically and pharmacologically distinct [1]. Variapeptin's BGC has not yet been fully characterized in published literature, representing a research opportunity distinct from the well-characterized BGCs of A83586C and aurantimycin.

BGC & Piperazic Acid
Class-level inference
Variapeptin: 2 piperazic acid residues, S. variabilis producer, BGC uncharacterized; Verucopeptin: 1 residue.
Supports biosynthetic pathway comparison; BGC characterization needed.
Genome mining opportunity distinct from A83586C/citropetin.
Biosynthetic gene cluster Piperazic acid PKS-NRPS hybrid

Variapeptin Research Application Scenarios


Structural Biology: NMR and X-Ray Crystallography

Variapeptin serves as a critical reference compound for comparative structural studies within the azinothricin family, particularly for investigating how differences in piperazic acid residue stereochemistry and tetrahydropyranyl side chain substitution influence macrocyclic ring conformation and target binding [1]. Unlike A83586C, whose structure was solved by X-ray crystallography, variapeptin's structure was established exclusively by 2D NMR techniques, providing complementary structural data for conformational analysis in solution [1][2]. Researchers should procure variapeptin alongside citropeptin and A83586C to systematically map structure-activity relationships (SAR) within the hexadepsipeptide class.

BGC Discovery and Heterologous Expression

Because variapeptin is produced by Streptomyces variabilis, a species distinct from the producers of A83586C (S. karnatakensis), citropeptin (S. flavidovirens), and azinothricin (Streptomyces sp. X-14950), it represents a unique entry point for comparative biosynthetic gene cluster analysis and heterologous expression experiments [1][2]. Variapeptin's BGC has not been fully characterized in published literature, offering an opportunity for researchers to perform genome sequencing of S. variabilis and identify the PKS-NRPS hybrid cluster responsible for its biosynthesis, followed by heterologous expression in model Streptomyces hosts to probe the biosynthetic logic of piperazic acid incorporation and polyketide side chain assembly [3].

Gram-Positive Antibacterial Screening

Variapeptin's qualitatively reported Gram-positive antibacterial activity positions it as a candidate for systematic MIC determination against clinically relevant Gram-positive strains including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Streptococcus pneumoniae [1]. Given that citropeptin and A83586C have established MIC baselines against S. aureus (2.0 µg/mL and 0.008–0.06 µg/mL, respectively), procuring variapeptin for parallel MIC testing would close a significant quantitative data gap in the azinothricin family and could reveal whether variapeptin's distinct side chain confers any antibacterial potency advantages over its analogs [2][3].

Marine vs. Terrestrial Streptomyces Antitumor Screening

Variapeptin, as a terrestrial Streptomyces-derived cyclic hexadepsipeptide, can serve as a comparator compound in library screens alongside marine-derived analogs such as the polyoxypeptins and mollemycins to assess whether the terrestrial vs. marine origin of the producing strain influences the antitumor selectivity and potency profile of azinothricin-type compounds [1][2]. Researchers conducting high-content screening across NCI-60 or similar cancer cell line panels should include variapeptin as a structurally authenticated, terrestrial-origin reference compound to enable cross-environment comparisons of azinothricin-family cytotoxicity [3].

Application
Selection Property
Validation Focus
Structural biology: NMR/X-ray
Stereochemical configuration context
2D NMR solution conformation vs. crystal structure
Biosynthetic gene cluster discovery
Biosynthetic pathway context
Genome mining and heterologous expression
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Cancer cell-model panel screening
Cell-model endpoint review
Comparative cytotoxicity endpoints
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